![molecular formula C14H16N2O3 B14002934 2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione CAS No. 69895-73-4](/img/structure/B14002934.png)
2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a naphthalene ring substituted with hydroxyethylamino and ethylamino groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione typically involves the reaction of naphthoquinone with ethylenediamine derivatives. One common method includes the condensation of 1,4-naphthoquinone with 2-(2-hydroxyethylamino)ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthoquinones, depending on the specific reaction conditions and reagents used .
科学研究应用
2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other naphthoquinone derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells. Additionally, it can inhibit specific enzymes and interfere with DNA replication and repair processes .
相似化合物的比较
Similar Compounds
- 2-[2-(2-Hydroxyphenyl)-ethylamino]-naphthalene-1,4-dione
- 2-(2-Hydroxyethylamino)naphthalene-1,4-dione
Uniqueness
Compared to similar compounds, 2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione exhibits unique properties due to the presence of both hydroxyethylamino and ethylamino groups. These functional groups enhance its solubility and reactivity, making it more versatile in various chemical reactions and applications .
属性
CAS 编号 |
69895-73-4 |
|---|---|
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC 名称 |
2-[2-(2-hydroxyethylamino)ethylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C14H16N2O3/c17-8-7-15-5-6-16-12-9-13(18)10-3-1-2-4-11(10)14(12)19/h1-4,9,15-17H,5-8H2 |
InChI 键 |
OFVPQHPTRXUNRK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NCCNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



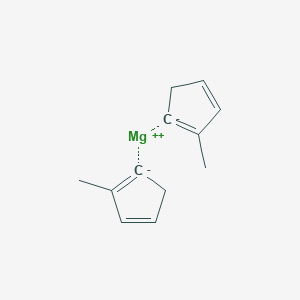
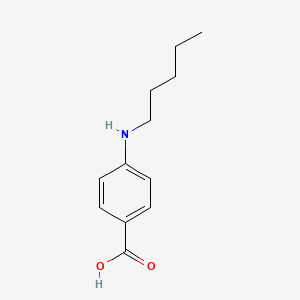
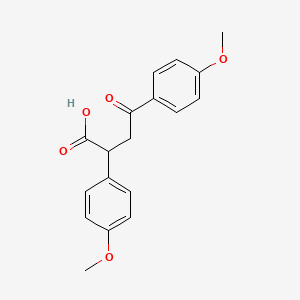
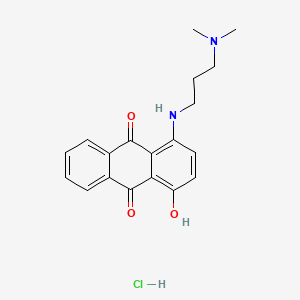
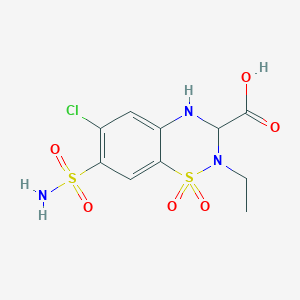

![1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea](/img/structure/B14002903.png)
![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)
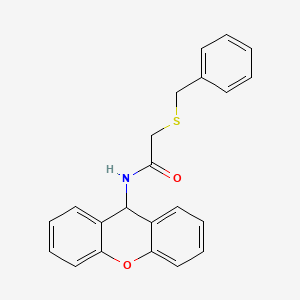
![4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B14002920.png)
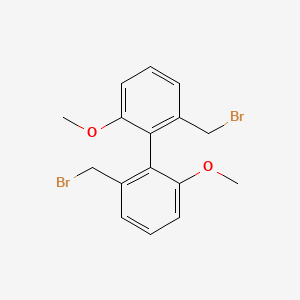
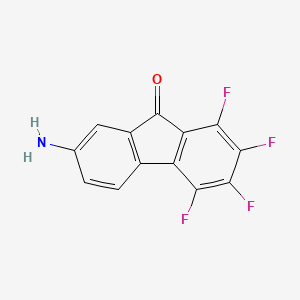
![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)
